(Methylsulfonyl)methanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methylsulfonyl)methanamine can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with methylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: (Methylsulfonyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
(Methylsulfonyl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (methylsulfonyl)methanamine involves its ability to act as a methylating agent. It can transfer a methyl group to various substrates, facilitating the formation of new chemical bonds. This property is particularly useful in organic synthesis, where it can be used to introduce methyl groups into target molecules . The molecular targets and pathways involved in its action include nucleophilic sites on organic molecules, where the methyl group can be transferred .
Comparison with Similar Compounds
(Methylsulfonyl)methanamine can be compared with other similar compounds, such as:
Methanesulfonamide: Similar in structure but lacks the methyl group, making it less reactive as a methylating agent.
Dimethyl sulfone: Contains two methyl groups and is used as a dietary supplement and in the treatment of inflammatory conditions.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: this compound’s unique combination of high reactivity, solubility in water, and ability to act as a methylating agent makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methylsulfonylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c1-6(4,5)2-3/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGWVCOFTZZSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616351 | |
Record name | 1-(Methanesulfonyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385369-67-5 | |
Record name | 1-(Methanesulfonyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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